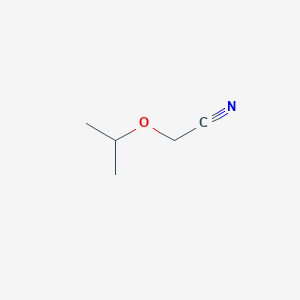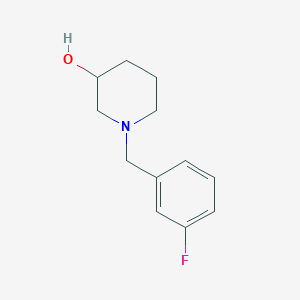
3,4,2',5'-Tetramethoxychalcone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,2’,5’-Tetramethoxychalcone is a synthetic chalcone derivative characterized by the presence of four methoxy groups attached to its aromatic rings. Chalcones are a class of organic compounds with a structure consisting of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This particular chalcone derivative has gained attention due to its potential biological activities and applications in various scientific fields.
Mécanisme D'action
Target of Action
Chalcones, the class of compounds to which 3,4,2’,5’-tetramethoxychalcone belongs, are known to have a wide range of biological targets due to their diverse biological activities .
Mode of Action
Chalcones, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some chalcones have been found to inhibit the activation of nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA .
Biochemical Pathways
Chalcones are known to affect a variety of biochemical pathways due to their diverse biological activities . For example, some chalcones have been found to inhibit the production of nitric oxide, a molecule involved in several physiological and pathological processes .
Result of Action
Chalcones are known to have a variety of effects at the molecular and cellular level, including anti-inflammatory, antimicrobial, anticancer, antifungal, and antiviral properties .
Action Environment
The effectiveness of chalcones can be influenced by a variety of factors, including the presence of other compounds, the ph of the environment, and the temperature .
Analyse Biochimique
Biochemical Properties
3,4,2’,5’-Tetramethoxychalcone has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit nitric oxide (NO) production in LPS/IFN-gamma-treated macrophages
Cellular Effects
3,4,2’,5’-Tetramethoxychalcone has been reported to have significant effects on various types of cells. For instance, it has been found to inhibit the proliferation and migration of human oral squamous cell carcinoma (OSCC) cells . It also induces G2/M phase arrest of the cell cycle, causes DNA double-strand breaks, and enhances the expression of caspase-3 and -9, among other effects .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that chalcones are synthesized from two main precursors: one molecule of 4-coumaroyl-CoA (derived from phenylalanine) and three molecules of malonyl-CoA (derived from acetyl-CoA)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,2’,5’-Tetramethoxychalcone typically involves the Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde and 2,5-dimethoxyacetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 3,4,2’,5’-Tetramethoxychalcone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Industrial production would also focus on ensuring the purity and consistency of the final product through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,2’,5’-Tetramethoxychalcone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chalcone epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system, yielding dihydrochalcones.
Substitution: The methoxy groups on the aromatic rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted chalcones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Chalcone epoxides or hydroxylated chalcones.
Reduction: Dihydrochalcones.
Substitution: Substituted chalcones with various functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other chalcone derivatives and as a model compound for studying chalcone reactivity.
Biology: Investigated for its antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activity, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis.
Comparaison Avec Des Composés Similaires
3,4,2’,5’-Tetramethoxychalcone can be compared with other chalcone derivatives, such as:
3,4,4’,5’-Tetramethoxychalcone: Similar structure but with different substitution patterns, leading to variations in biological activity.
2,2’,4’,6’-Tetramethoxychalcone: Another tetramethoxychalcone with distinct properties and applications.
4-Benzyloxy-2’,3,4’,6’-Tetramethoxychalcone:
The uniqueness of 3,4,2’,5’-Tetramethoxychalcone lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-14-7-10-17(22-2)15(12-14)16(20)8-5-13-6-9-18(23-3)19(11-13)24-4/h5-12H,1-4H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRVFRVVBCRBMP-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide](/img/structure/B2689562.png)

![2-{[(2,5-Dibromophenyl)amino]methyl}phenol](/img/structure/B2689565.png)




![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2689574.png)
![2-[(4-Chlorophenyl)amino]-6-oxo-4-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2689575.png)

![(2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2689578.png)
![(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2689581.png)
